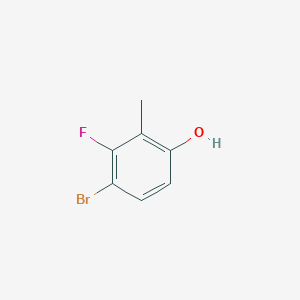
4-Bromo-3-fluoro-2-methylphenol
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-methylphenol is a phenolic organic compound . It is used as a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-2-methylphenol can be achieved through several laboratory methods. One such method involves the total synthesis of 3-methylcalix arene . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methylphenol is represented by the formula C7H6BrFO . The InChI code for this compound is 1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methylphenol participates in various chemical reactions. For instance, it participates in the total synthesis of 3-methylcalix arene . It also shows photoactivity in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-2-methylphenol has a molecular weight of 205.03 . It is a solid or semi-solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 243.4±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Application 1: Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Summary of the Application : This compound is a novel ortho-fluoroazobenzene, which has been synthesized and characterized for its photoactive properties .
- Methods of Application : The synthesis involves the reaction of 4-Bromo-3-fluoro-2-methylphenol with other reagents to form the final product. The structure of the product was determined using crystallography .
- Results or Outcomes : The molecule was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Application 2: Synthesis of Bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine)nickel (II)
- Summary of the Application : 4-Bromo-3-methylphenol is used in the synthesis of this complex nickel compound .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it likely involves a series of organic reactions .
- Results or Outcomes : The outcome of the synthesis is the formation of the desired nickel compound .
Application 3: Synthesis of Bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine)nickel (II)
- Summary of the Application : This compound is used in the synthesis of a complex nickel compound .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it likely involves a series of organic reactions .
- Results or Outcomes : The outcome of the synthesis is the formation of the desired nickel compound .
Application 4: Raw Material in Organic Synthesis
- Summary of the Application : 4-Fluoro-2-methylphenol is an important raw material and intermediate used in organic synthesis .
- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves a series of organic reactions .
- Results or Outcomes : The outcome of the application is the formation of various organic compounds .
Application 5: Synthesis of Bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine)nickel (II)
- Summary of the Application : This compound is used in the synthesis of a complex nickel compound .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it likely involves a series of organic reactions .
- Results or Outcomes : The outcome of the synthesis is the formation of the desired nickel compound .
Application 6: Raw Material in Organic Synthesis
- Summary of the Application : 4-Fluoro-2-methylphenol is an important raw material and intermediate used in organic synthesis .
- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves a series of organic reactions .
- Results or Outcomes : The outcome of the application is the formation of various organic compounds .
Safety And Hazards
4-Bromo-3-fluoro-2-methylphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear personal protective equipment .
Relevant Papers The paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” discusses the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to 4-Bromo-3-fluoro-2-methylphenol .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOINEAWTTLAFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)
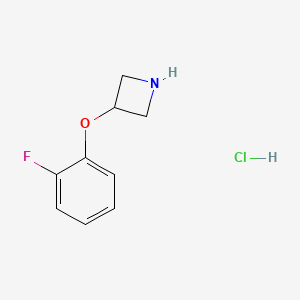
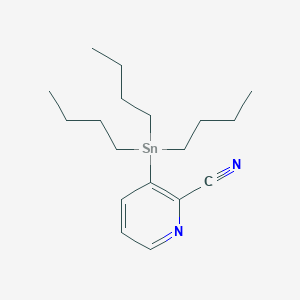
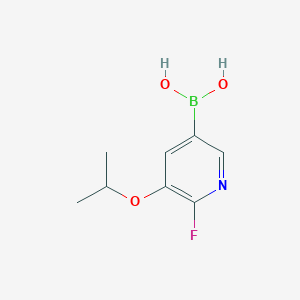
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)

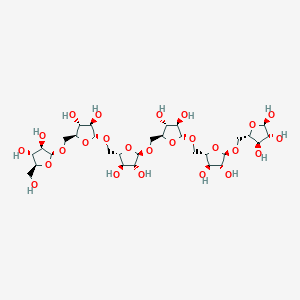
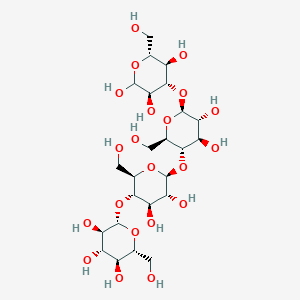
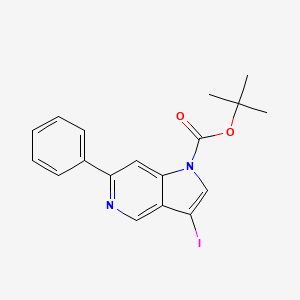
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)
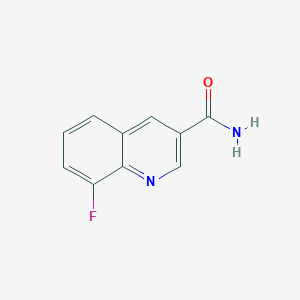
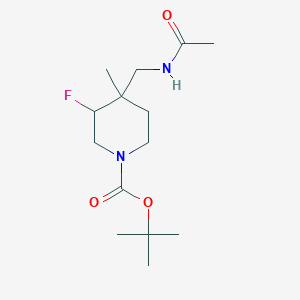
![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)